

An In-depth Technical Guide to the Synthesis of Triisopropoxyvanadium(V) Oxide

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Compound of Interest

Compound Name: *Vanadium(V) oxytriisopropoxide*

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This guide provides a comprehensive overview of the synthetic routes for triisopropoxyvanadium(V) oxide, a versatile precursor and catalyst in various chemical transformations. The information presented herein is intended for a technical audience and details established experimental protocols, quantitative data, and a visual representation of the synthetic workflow.

Triisopropoxyvanadium(V) oxide, with the chemical formula $\text{VO}(\text{O-i-Pr})_3$, is an organometallic compound where vanadium is in its +5 oxidation state.^[1] It is a colorless to yellow-green or gold liquid that is sensitive to air and moisture, necessitating handling and storage under inert conditions.^[1] This compound serves as a crucial building block in the synthesis of neutral oxovanadium complexes and is utilized as a catalyst or catalyst precursor in numerous chemical reactions, including oxidation and polymerization.^{[2][3]} Furthermore, it is a key precursor in the thermal atomic layer deposition (ALD) of vanadium pentoxide thin films for applications in electronics and energy storage.^{[2][4]}

Synthesis Routes

Two primary synthesis routes for triisopropoxyvanadium(V) oxide are prominently described in the literature: the alcoholysis of a vanadium halide precursor and the reaction of vanadium pentoxide with isopropanol.

Alcoholysis of Vanadyl Trichloride

The most common and direct method for the preparation of triisopropoxyvanadium(V) oxide is the alcoholysis of vanadyl trichloride (VOCl_3) with isopropanol.^[5] The reaction proceeds with the substitution of the chloro ligands with isopropoxy groups, liberating hydrogen chloride as a byproduct. To drive the reaction to completion and to neutralize the evolved HCl, a proton acceptor is often employed.

From Vanadium Pentoxide

An alternative route involves the reaction of vanadium pentoxide (V_2O_5) with an excess of isopropanol, typically in a solvent such as benzene.^[4] This method requires heating to facilitate the reaction and is followed by purification to isolate the desired product.

Experimental Protocols

The following are detailed experimental protocols for the synthesis of triisopropoxyvanadium(V) oxide.

Protocol 1: Synthesis from Vanadium Trichloride

This protocol is adapted from a general procedure for the synthesis of vanadium alkoxides.^[6]

Materials:

- Vanadium trichloride (VCl_3)
- Anhydrous isopropanol
- Anhydrous solvent (e.g., benzene or toluene)
- Inert gas (Nitrogen or Argon)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer with heating mantle

- Schlenk line or glove box for inert atmosphere operations
- Distillation apparatus for purification

Procedure:

- In a 500 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 0.25 g of vanadium trichloride.
- To the flask, add 25 mL of anhydrous isopropanol.
- The reaction mixture is heated to reflux at 82°C with continuous stirring for six hours under an inert atmosphere.[\[6\]](#)
- After the reflux period, the reaction mixture is cooled to room temperature.
- The solvent and excess isopropanol are removed under reduced pressure.
- The crude product is then purified by vacuum distillation.[\[4\]](#)

Protocol 2: Synthesis from Vanadium Pentoxide

This protocol is based on information for the preparation of vanadium alkoxides from V₂O₅.[\[4\]](#)

Materials:

- Vanadium pentoxide (V₂O₅)
- Anhydrous isopropanol
- Anhydrous benzene
- Inert gas (Nitrogen or Argon)

Equipment:

- Reaction flask
- Reflux condenser

- Heating mantle with magnetic stirrer
- Apparatus for distillation under reduced pressure

Procedure:

- In a reaction flask, suspend vanadium pentoxide in anhydrous benzene.
- Add an excess of anhydrous isopropanol to the suspension.
- The mixture is heated under reflux in a stringently anhydrous environment.[\[4\]](#)
- The reaction progress can be monitored by the dissolution of the solid V_2O_5 .
- Upon completion, the reaction mixture is filtered to remove any unreacted starting material.
- The solvent and excess alcohol are removed from the filtrate by distillation.
- The resulting crude triisopropoxyvanadium(V) oxide is purified by vacuum distillation at approximately $90^\circ C/0.5\text{ mmHg}$.[\[4\]](#)

Data Presentation

The following tables summarize the quantitative data for triisopropoxyvanadium(V) oxide.

Table 1: Physical and Chemical Properties

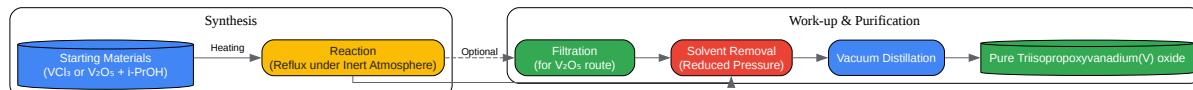
Property	Value
Molecular Formula	C ₉ H ₂₁ O ₄ V ^[4]
Molecular Weight	244.2 g/mol ^[4]
Appearance	Colorless to yellow-green to gold or orange liquid ^[4]
Melting Point	-11 °C ^[4]
Boiling Point	80-82 °C at 2 mmHg ^[4]
Density	1.035 g/mL at 25 °C ^[4]
Refractive Index	n _{20/D} 1.479 ^[4]
Solubility	Miscible with toluene, hexane, and isopropanol ^[4]
Sensitivity	Moisture sensitive ^[4]

Table 2: Spectroscopic Data

Spectroscopic Technique	Characteristic Peaks
FTIR (cm ⁻¹)	1161.07, 1128.28, 999.06, 950.84, 815.83 ^[6]
¹ H NMR (ppm)	1.2, 1.4, 4.3, 5.5 ^[7]
¹³ C NMR (ppm)	23, 67, 85 ^[7]

Mandatory Visualization

The following diagram illustrates the general workflow for the synthesis and purification of triisopropoxyvanadium(V) oxide.

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Caption: General workflow for the synthesis of triisopropoxyvanadium(V) oxide.

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